Ritonavir-13C3

Overview

Description

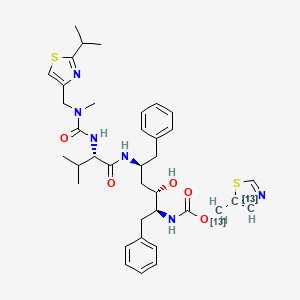

Ritonavir-13C3 (CAS: 1217673-23-8) is a stable isotope-labeled analog of the antiretroviral drug Ritonavir (CAS: 155213-67-5). It is specifically engineered with three carbon-13 atoms in its molecular structure, replacing natural carbon-12 isotopes. The isotopic purity of this compound is typically ≥98%, and its chemical purity exceeds 98% .

Ritonavir itself is a potent HIV-1 protease inhibitor, blocking viral replication by preventing the cleavage of viral polyproteins. The -13C3 variant retains this mechanism but is primarily employed in pharmacokinetic studies, drug metabolism research, and quality control assays to ensure accurate quantification of Ritonavir in biological matrices or pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ritonavir-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of Ritonavir. The general synthetic route for Ritonavir includes the formation of a thiazole ring, followed by the coupling of various intermediates to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the stable isotopes and ensure their proper incorporation into the compound.

Chemical Reactions Analysis

Types of Reactions

Ritonavir-13C3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmacological Profile

Ritonavir functions primarily by inhibiting the HIV-1 protease enzyme, which is crucial for viral replication. Its mechanism of action involves blocking the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of infectious viral particles. Ritonavir-13C3 retains this activity while providing the added benefit of being traceable in metabolic studies due to its isotopic labeling.

HIV Treatment

This compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of ritonavir and its interactions with other antiretroviral drugs. Its ability to inhibit cytochrome P450 3A4 enzymes enhances the bioavailability of co-administered drugs, which is critical in combination therapy for HIV.

Hepatitis C Virus Treatment

Ritonavir has been shown to be effective in combination therapies for hepatitis C virus (HCV). For instance, when used with ombitasvir and paritaprevir, it significantly improves sustained virological response rates. This compound can be employed in studies assessing drug interactions and efficacy in HCV treatment protocols .

COVID-19 Treatment

During the COVID-19 pandemic, ritonavir was repurposed as part of the combination therapy with nirmatrelvir (Paxlovid). This compound aids researchers in evaluating the pharmacokinetics of this combination therapy, helping to optimize dosing regimens for better clinical outcomes .

Applications in Oncology

Recent studies indicate that ritonavir may have potential applications beyond antiviral therapy, particularly in oncology. Its ability to sensitize resistant cancer cells to chemotherapeutic agents has garnered interest in cancer research.

Case Studies

- Ovarian Cancer : A study demonstrated that ritonavir could enhance the efficacy of gemcitabine in resistant ovarian cancer cell lines.

- Breast Cancer : Ritonavir was shown to induce endoplasmic reticulum stress leading to apoptosis in breast cancer models.

- Prostate Cancer : Research indicated that combining ritonavir with conventional therapies could overcome resistance mechanisms .

Mechanism of Action

Ritonavir-13C3 exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the protease enzyme, Ritonavir prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. This mechanism involves the interaction with molecular targets such as the gag and pol genes of HIV, which encode for structural and replicative proteins.

Comparison with Similar Compounds

Structural and Isotopic Analogues

The table below summarizes key differences between Ritonavir-13C3 and structurally or functionally related compounds:

Key Findings :

- Isotopic Utility : this compound and Ritonavir-d6 are both used as analytical standards, but their isotopic labels cater to distinct detection methodologies. C-13 labeling minimizes chromatographic retention time shifts compared to deuterated analogs like Ritonavir-d6, which may exhibit slight retention time variability due to deuterium’s kinetic isotope effect .

- Therapeutic vs. Its role is confined to enhancing analytical precision in drug monitoring and research .

Pharmacological and Analytical Performance

- However, deuterated compounds like Ritonavir-d6 may exhibit marginally slower hepatic clearance due to deuterium’s stronger carbon-deuterium bond .

- Sensitivity in Detection: this compound demonstrates superior signal-to-noise ratios in high-resolution mass spectrometry compared to non-labeled Ritonavir, reducing matrix interference in complex biological samples .

Research and Industrial Relevance

This compound is indispensable in modern antiretroviral research, particularly in:

- Drug-Drug Interaction Studies : Quantifying Ritonavir’s pharmacokinetics when co-administered with cytochrome P450 inhibitors.

- Generic Drug Development : Validating bioequivalence of generic Ritonavir formulations against reference products .

Biological Activity

Ritonavir-13C3 is a stable isotope-labeled version of Ritonavir, a well-known HIV protease inhibitor. This compound has garnered attention not only for its role in antiretroviral therapy but also for its potential applications in oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

1. Overview of Ritonavir and this compound

Ritonavir was originally developed to treat HIV/AIDS and is known for its potent inhibition of the HIV protease enzyme, which is crucial for viral replication. The introduction of the 13C labeling allows for enhanced tracking in metabolic studies and pharmacokinetic analyses, providing insights into the drug's behavior in biological systems .

This compound exhibits several biological activities:

- Inhibition of HIV Protease : this compound maintains the core mechanism of Ritonavir by inhibiting HIV protease, leading to decreased viral load in patients. Its effective concentration (EC50) against HIV has been reported as low as 0.02 µM .

- Impact on Immune Cells : Studies indicate that Ritonavir can enhance cell viability in uninfected human peripheral blood mononuclear cells (PBMCs) and reduce apoptosis through modulation of caspase pathways . Specifically, it lowers levels of caspase-1 and caspase-3 activity, which are critical mediators of apoptosis.

- Metabolic Effects : this compound has been shown to inhibit various cytochrome P450 enzymes (e.g., CYP3A4), affecting drug metabolism and potentially leading to drug-drug interactions . This inhibition can enhance the bioavailability of co-administered drugs.

3. Antiviral Activity

The antiviral efficacy of this compound has been demonstrated in multiple studies:

| Study | Dosage | CD4+ Count Increase | Viral Load Reduction | Side Effects |

|---|---|---|---|---|

| Phase 1/2 Trial | 600 mg every 12 hours | +230 cells/mm³ | -1.94 log RNA copies | Nausea, elevated liver enzymes |

In a controlled clinical trial involving HIV-positive patients, significant increases in CD4+ lymphocyte counts were observed alongside reductions in plasma HIV RNA levels, confirming the compound's effectiveness as an antiviral agent.

4. Oncological Applications

Recent research has explored Ritonavir's potential beyond HIV treatment:

- Cancer Cell Apoptosis : Ritonavir has shown promise in inducing apoptosis in various cancer cell lines by inhibiting heat shock protein 90 (Hsp90) and cyclin-dependent kinases (CDKs). For instance, it causes G0/G1 cell cycle arrest in non-small cell lung cancer (NSCLC) cells, sensitizing them to chemotherapy agents like gemcitabine .

- Mechanisms in Cancer : The compound’s ability to downregulate Hsp90 and CDK4 suggests that it may serve as a novel therapeutic agent in treating cancers such as ovarian, prostate, and lung cancers by enhancing the efficacy of existing chemotherapeutics .

5. Case Studies

Several case studies highlight the clinical relevance of this compound:

- HIV Treatment : In a cohort study involving patients with advanced HIV disease, those treated with Ritonavir showed sustained improvements in immune function and viral suppression over extended periods .

- Combination Therapy : In oncology settings, Ritonavir has been used alongside traditional chemotherapeutics to improve response rates in resistant cancer types. For example, combining Ritonavir with docetaxel resulted in enhanced tumor regression rates compared to docetaxel alone .

6. Conclusion

This compound represents a significant advancement in both antiviral therapy and cancer treatment paradigms. Its multifaceted biological activity—ranging from potent inhibition of HIV protease to modulation of apoptotic pathways in cancer cells—positions it as a valuable compound for further research and clinical application. Continued exploration into its mechanisms and potential synergistic effects with other therapies will be crucial for maximizing its therapeutic benefits.

Q & A

Basic Research Questions

Q. What is the role of Ritonavir-13C<sup>3</sup> in HIV-1 protease inhibition studies, and how does its isotopic labeling affect experimental reproducibility?

Ritonavir-13C<sup>3</sup> is a stable isotope-labeled analog of ritonavir, designed for use as an internal standard in mass spectrometry (MS)-based quantification to improve accuracy by correcting for matrix effects and instrument variability. Its three <sup>13</sup>C atoms ensure minimal chromatographic separation from unlabeled ritonavir while providing distinct mass spectral signatures . Methodologically, researchers should validate isotopic purity (≥98%) via LC-HRMS and confirm enzyme inhibition equivalence to unlabeled ritonavir using kinetic assays (e.g., IC50 comparisons under standardized buffer conditions) .

Q. How should researchers design experiments to assess the stability of Ritonavir-13C<sup>3</sup> under varying pH conditions?

Due to ritonavir’s alkali sensitivity, stability studies must pre-treat glassware with distilled water to remove residual detergents and use inert containers. Experimental design should include:

- pH ranges : Test physiological (pH 7.4), acidic (pH 2.0 for gastric simulation), and alkaline (pH 9.0) conditions.

- Analytical validation : Monitor degradation via HPLC-UV at 240 nm, with degradation products identified using tandem MS .

- Controls : Include unlabeled ritonavir to differentiate isotope-specific stability effects .

Q. What analytical techniques are recommended for quantifying Ritonavir-13C<sup>3</sup> in biological matrices?

LC-MS/MS is the gold standard, with the following parameters:

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Ionization : ESI+ with MRM transitions (e.g., m/z 721 → 296 for Ritonavir-13C<sup>3</sup>).

- Calibration : Use matrix-matched standards (plasma, liver homogenate) to account for ion suppression. Report isotopic purity impacts on linearity (e.g., >98% purity ensures ≤2% signal interference) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between Ritonavir-13C<sup>3</sup> and unlabeled ritonavir in metabolic stability assays?

Discrepancies often arise from isotopic effects on CYP3A4 metabolism. To address this:

- Experimental : Compare intrinsic clearance (CLint) in human liver microsomes using substrate depletion assays.

- Data normalization : Use a dual internal standard approach (e.g., deuterated analogs for cross-correction).

- Statistical analysis : Apply multivariate regression to isolate isotope-specific variables (e.g., <sup>13</sup>C bond dissociation energies) .

Q. What methodological considerations are critical when integrating Ritonavir-13C<sup>3</sup> into tracer assays for HIV protease dynamics?

Key steps include:

- Enzyme kinetics : Use stopped-flow fluorescence to measure kcat/KM under pseudo-first-order conditions.

- Isotope tracing : Validate <sup>13</sup>C incorporation in enzyme-inhibitor complexes via NMR or FTIR.

- Controls : Include wild-type and mutant proteases to confirm binding specificity .

Q. How should researchers validate the absence of isotopic cross-talk in multiplexed assays using Ritonavir-13C<sup>3</sup> and other labeled protease inhibitors?

- Mass resolution : Ensure MS instruments achieve ≥60,000 resolution (e.g., Orbitrap) to separate <sup>13</sup>C<sup>3</sup> from <sup>2</sup>H or <sup>15</sup>N labels.

- Cross-validation : Spike unlabeled inhibitors into labeled samples and quantify interference (<5% acceptable).

- Data reporting : Include isotopic purity certificates and batch-specific variability in supplementary materials .

Q. Methodological Best Practices

Q. What protocols ensure reproducible synthesis and handling of Ritonavir-13C<sup>3</sup> in collaborative studies?

Properties

IUPAC Name |

(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i19+1,21+1,30+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNCNXCDXHOMX-MZPZWQAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)O[13CH2][13C]4=[13CH]N=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.